Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate can be compared with other similar compounds:
Ethyl 2-Amino-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 2-Amino-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Ethyl 2-Amino-1H-pyrrole-3-carboxamide: Has an amide group instead of an ester group, affecting its reactivity and solubility.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes. Its unique chemical properties and reactivity make it a valuable tool in scientific research and development.
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-aminopyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-14(9(8)13)11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3 |
InChI Key |
BDWYLCBLJNCWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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